N-(4-bromo-3-methylphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
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Overview
Description
N-(4-Bromo-3-methylphenyl)-2-{3-oxo-2H,3H,5H,6H,7H,8H,9H-cyclohepta[c]pyridazin-2-yl}acetamide is a complex organic compound with potential applications in medicinal chemistry. This compound features a brominated phenyl group, a cycloheptapyridazine core, and an acetamide linkage, making it a unique structure for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-3-methylphenyl)-2-{3-oxo-2H,3H,5H,6H,7H,8H,9H-cyclohepta[c]pyridazin-2-yl}acetamide can be achieved through a multi-step process involving the following key steps:
Bromination of 3-methylphenylamine: The starting material, 3-methylphenylamine, is brominated using bromine in the presence of a suitable solvent like acetic acid to yield 4-bromo-3-methylphenylamine.
Formation of the cycloheptapyridazine core: The cycloheptapyridazine core is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Coupling reaction: The final step involves coupling the brominated phenylamine with the cycloheptapyridazine core using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromo-3-methylphenyl)-2-{3-oxo-2H,3H,5H,6H,7H,8H,9H-cyclohepta[c]pyridazin-2-yl}acetamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under suitable conditions.
Reduction reactions: The carbonyl group in the acetamide linkage can be reduced to form corresponding alcohols.
Oxidation reactions: The methyl group on the phenyl ring can be oxidized to form carboxylic acids.
Common Reagents and Conditions
Substitution reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Oxidation reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products
Substitution reactions: Various substituted derivatives depending on the nucleophile used.
Reduction reactions: Corresponding alcohols.
Oxidation reactions: Carboxylic acids.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its unique structure and possible biological activities.
Biological Studies: It can be used in studies involving enzyme inhibition, receptor binding, and cellular assays to understand its mechanism of action.
Chemical Biology: The compound can serve as a probe to study various biochemical pathways and interactions.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism by which N-(4-Bromo-3-methylphenyl)-2-{3-oxo-2H,3H,5H,6H,7H,8H,9H-cyclohepta[c]pyridazin-2-yl}acetamide exerts its effects is likely through interaction with specific molecular targets such as enzymes or receptors. The brominated phenyl group and the cycloheptapyridazine core may facilitate binding to these targets, leading to modulation of their activity. Further studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide: Similar structure with a pyrazine core instead of a cycloheptapyridazine core.
N-(4-Bromo-3-methylphenyl)-2-(4-phenyl-1-piperazinyl)acetamide: Contains a piperazine ring instead of a cycloheptapyridazine core.
Uniqueness
N-(4-Bromo-3-methylphenyl)-2-{3-oxo-2H,3H,5H,6H,7H,8H,9H-cyclohepta[c]pyridazin-2-yl}acetamide is unique due to its cycloheptapyridazine core, which provides distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable candidate for further research and development in various scientific fields.
Properties
Molecular Formula |
C18H20BrN3O2 |
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Molecular Weight |
390.3 g/mol |
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide |
InChI |
InChI=1S/C18H20BrN3O2/c1-12-9-14(7-8-15(12)19)20-17(23)11-22-18(24)10-13-5-3-2-4-6-16(13)21-22/h7-10H,2-6,11H2,1H3,(H,20,23) |
InChI Key |
GRZAVYFIVJMNQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CN2C(=O)C=C3CCCCCC3=N2)Br |
Origin of Product |
United States |
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